2-メチル-7-ニトロ-2H-インダゾール

概要

説明

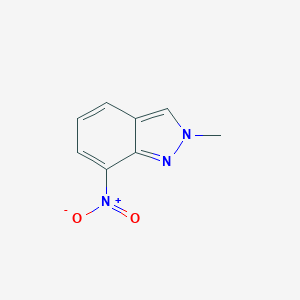

2-Methyl-7-nitro-2H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

科学的研究の応用

Chemical Synthesis

2-Methyl-7-nitro-2H-indazole serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of different derivatives through various chemical reactions, including:

- Oxidation : This process can yield nitroso or nitro derivatives.

- Reduction : It can lead to the formation of amino derivatives, expanding its utility in synthetic pathways.

- Substitution Reactions : Depending on the reagents used, various substituted indazole derivatives can be synthesized, enhancing its versatility in organic synthesis.

Research has demonstrated that 2-methyl-7-nitro-2H-indazole exhibits significant biological activities, making it a candidate for further investigation in pharmacology:

Antimicrobial Properties

Studies have shown that derivatives of 2-methyl-7-nitro-2H-indazole possess antimicrobial activity against various pathogens. For instance, certain derivatives have been tested against protozoa such as Giardia intestinalis and Entamoeba histolytica, showing promising results compared to standard treatments like metronidazole .

Anti-inflammatory Effects

The compound has also been evaluated for its potential anti-inflammatory properties. Some derivatives demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases .

Anticancer Potential

Indazole derivatives have been investigated for their anticancer properties. For example, specific analogs have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation . Research indicates that these compounds may selectively target mutated forms of kinases associated with cancer, providing a pathway for targeted cancer therapies .

Industrial Applications

In addition to its biological applications, 2-methyl-7-nitro-2H-indazole is utilized in the industrial sector:

- Dyes and Pigments : The compound is used as an intermediate in the synthesis of dyes and pigments due to its vibrant color properties.

- Pharmaceutical Intermediates : Its role as a precursor in drug development highlights its importance in creating new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the effectiveness of 2-methyl-7-nitro-2H-indazole derivatives:

作用機序

Target of Action

2-Methyl-7-Nitro-2H-Indazole is a nitrogen-containing heterocyclic compound Indazole-containing compounds are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It’s known that the late-stage functionalization of 2h-indazoles via c–h activation is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives .

Biochemical Pathways

The synthesis of 2h-indazoles often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of c–n and n–n bonds .

Result of Action

Indazole-containing compounds are known to exhibit distinctive bioactivities .

Action Environment

The synthesis of 2h-indazoles can be influenced by various conditions, including catalyst- and solvent-free conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-nitro-2H-indazole typically involves the nitration of 2-methylindazole. One common method includes the reaction of 2-methylindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indazole ring.

Industrial Production Methods: Industrial production of 2-methyl-7-nitro-2H-indazole may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

化学反応の分析

Types of Reactions: 2-Methyl-7-nitro-2H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

Reduction: 2-Methyl-7-amino-2H-indazole.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation: 2-Carboxy-7-nitro-2H-indazole.

類似化合物との比較

2-Methyl-2H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

7-Nitro-2H-indazole: Similar structure but without the methyl group, which can influence its physical and chemical properties.

2-Methyl-5-nitro-2H-indazole:

Uniqueness: 2-Methyl-7-nitro-2H-indazole is unique due to the specific positioning of the nitro and methyl groups, which can significantly influence its reactivity and interaction with biological targets. This specific arrangement can make it more suitable for certain applications compared to its analogs.

生物活性

2-Methyl-7-nitro-2H-indazole is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-methyl-7-nitro-2H-indazole is . The presence of the nitro group at the 7-position and the methyl group at the 2-position contribute to its unique chemical properties, influencing its biological interactions.

1. Enzyme Inhibition:

2-Methyl-7-nitro-2H-indazole has been shown to inhibit various enzymes, particularly those involved in inflammatory pathways. For instance, it acts as an inhibitor of nitric oxide synthase (NOS), which is crucial in regulating nitric oxide production in the body. The compound exhibits selective inhibition, affecting neuronal NOS more than endothelial or inducible NOS .

2. Interaction with Cellular Targets:

The compound interacts with cellular components, leading to modulation of signaling pathways. This interaction can result in altered gene expression associated with inflammatory responses and pain modulation .

Biological Activities

The biological activities of 2-methyl-7-nitro-2H-indazole can be categorized as follows:

Case Studies

-

Anti-Nociceptive Activity:

A study evaluated the anti-nociceptive effects of 7-nitroindazole (a related compound) in mice. It was found that doses ranging from 10 to 50 mg/kg effectively reduced pain responses without significant cardiovascular side effects, highlighting its potential as a pain management agent . -

Anticancer Potential:

Research involving various indazole derivatives, including 2-methyl-7-nitro-2H-indazole, demonstrated strong anticancer activity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compounds exhibited IC50 values indicating effective inhibition of cell proliferation . -

Inflammation Modulation:

In vitro studies have shown that treatment with this compound leads to decreased levels of inflammatory cytokines in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of 2-methyl-7-nitro-2H-indazole indicates good stability under laboratory conditions, with minimal degradation over time. Dosage studies reveal that lower doses can effectively reduce inflammation while minimizing toxicity, making it a candidate for further development as a therapeutic agent .

特性

IUPAC Name |

2-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-3-2-4-7(11(12)13)8(6)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSROJIKNMTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158671 | |

| Record name | 2H-Indazole, 2-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13436-58-3 | |

| Record name | 2-Methyl-7-nitro-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13436-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 2-methyl-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indazole, 2-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。